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molecular formula C11H11NO B8457783 C-(4-Phenylfuran-3-yl)methylamine

C-(4-Phenylfuran-3-yl)methylamine

Cat. No. B8457783
M. Wt: 173.21 g/mol
InChI Key: NJVHPGBIEMUJRG-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a solution of 4-phenyl-3-formylfuran (1.36 g, 7.91 mmol) in methanol (35 mL). Add NH4OAc (6.1 g, 79.1 mmol) and NaCNBH3 (348 mg, 5.54 mmol). Stir the reaction mixture at room temperature under nitrogen for 2.5 days then concentrate the mixture, dilute with water (50 mL), basify with 1 N sodium hydroxide, and extract with methylene chloride (2×100 mL). Dry the organic phase (Na2SO4), filter, and concentrate. Perform flash chromatography on silica gel eluting with 9:1 ethyl acetate/MeOH followed by 100% MeOH to afford 200 mg of the title compound. 1H NMR (CDCl3) δ 7.52 (s, 1H), 7.30-7.46 (m, 6H), 3.87 (s, 2H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
348 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([CH:12]=O)=[CH:9][O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH3-]C#[N:16].[Na+]>CO>[C:1]1([C:7]2[C:8]([CH2:12][NH2:16])=[CH:9][O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=COC1)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
NH4OAc
Quantity
6.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
348 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature under nitrogen for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrate the mixture
ADDITION
Type
ADDITION
Details
dilute with water (50 mL), basify with 1 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=COC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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